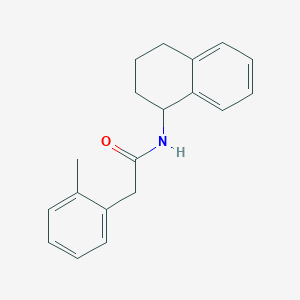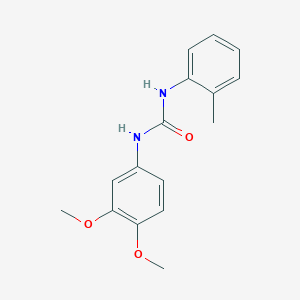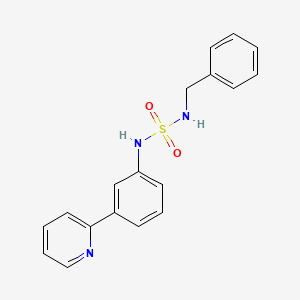![molecular formula C21H15N3O7 B5301436 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5301436.png)
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid, also known as FNAB, is a chemical compound that has been widely studied for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the suppression of cancer cell growth. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to exhibit anti-inflammatory and antioxidant activities. This compound has also been found to regulate glucose metabolism and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid is its high potency and selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, this compound has been found to have low solubility in water, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid. One potential direction is the development of more efficient and scalable synthesis methods for this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of metabolic disorders. Furthermore, the use of this compound in combination with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Overall, the research on this compound holds significant promise for the development of novel cancer therapies and the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid involves the reaction between 2-furoyl chloride, 4-nitroaniline, and 4-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid has been extensively studied for its potential applications in various scientific fields. One of its notable applications is in the field of cancer research. This compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to be effective in treating multidrug-resistant cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O7/c25-19(22-15-7-5-14(6-8-15)21(27)28)17(23-20(26)18-2-1-11-31-18)12-13-3-9-16(10-4-13)24(29)30/h1-12H,(H,22,25)(H,23,26)(H,27,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWGMVMGLFRKID-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)


![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301468.png)